Metenkefalin

Pharmacology Neuroscience Opioid Receptor

Metenkefalin (Tyr-Gly-Gly-Phe-Met) is the endogenous opioid pentapeptide with well-characterized δ-over-μ selectivity (~2.6-fold; Ki δOR=0.65 nM, μOR=1.7 nM)—the benchmark for differentiating non-selective endogenous ligands from highly selective synthetic agonists like DPDPE. Its extremely short half-life (4.2–39 min) is an irreplaceable experimental variable absent in stabilized analogs such as DALA, enabling accurate modeling of transient endogenous signaling and sensitive evaluation of novel peptidase inhibitors. The Met5 residue confers distinct receptor binding and cardiovascular profiles vs. Leu-enkephalin, precluding interchangeability. Validated applications: radioligand displacement, GPCR functional assays, acute pain ED50 calibration (tail pressure=170, hot plate=140, writhing=88 nmol/animal), and ex vivo CD4+CD25+ Treg inhibition for tumor immunology research.

Molecular Formula C27H35N5O7S
Molecular Weight 573.7 g/mol
CAS No. 82362-17-2
Cat. No. B1516754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetenkefalin
CAS82362-17-2
Molecular FormulaC27H35N5O7S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m0/s1
InChIKeyYFGBQHOOROIVKG-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metenkefalin (CAS 82362-17-2) Procurement Guide: Opioid Peptide for Research and Development


Metenkefalin (INN), also known as Met-enkephalin, Methionine-enkephalin, or Opioid Growth Factor (OGF), is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met [1]. It acts as an agonist at μ-opioid receptors (μOR) and δ-opioid receptors (δOR) [2], and also binds to the Opioid Growth Factor Receptor (OGFr, zeta-opioid receptor) to exert non-opioid, growth-regulatory effects [1]. Metenkefalin exhibits neuromodulatory, antinociceptive/analgesic, immunomodulatory, and gastrointestinal motility-modulating activities [2]. Its primary clinical applications under investigation include pain management, immune modulation, and as an adjunct in oncology [1][2]. Key physicochemical properties include a molecular formula of C₂₇H₃₅N₅O₇S and a molecular weight of 573.66 g/mol [1].

Why Metenkefalin (CAS 82362-17-2) is Not a Generic Substitute for Other Enkephalins or Opioid Peptides


Despite sharing a common tetrapeptide N-terminal sequence (Tyr-Gly-Gly-Phe) with other endogenous opioids like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), Metenkefalin exhibits distinct pharmacological and functional profiles that preclude simple substitution [1]. The single amino acid difference at position 5 (Methionine vs. Leucine) fundamentally alters receptor binding affinity and selectivity [2], resulting in differential potency in various in vitro and in vivo assays [3][4]. Furthermore, Metenkefalin uniquely targets the Opioid Growth Factor Receptor (OGFr), mediating antiproliferative and immunomodulatory effects that are independent of classical opioid receptor signaling [1]. Therefore, for applications requiring specific activation of the OGFr axis, or for studies where precise μ/δ opioid receptor bias is critical, Metenkefalin is not interchangeable with Leu-enkephalin or other in-class peptides [1][2]. The following evidence provides quantitative justification for this necessity.

Metenkefalin (CAS 82362-17-2) Quantitative Evidence: Head-to-Head Differentiation from In-Class Analogs


Metenkefalin (CAS 82362-17-2) vs. Leu-Enkephalin: 1.4-Fold Higher Potency in Functional Tissue Assay

In a direct head-to-head comparison using the mouse vas deferens (MVD) assay, a classic functional model for opioid activity, Met-enkephalin (Metenkefalin) demonstrated 1.4-fold higher inhibitory potency on electrically induced smooth muscle contraction compared to Leu-enkephalin. This difference was observed across a concentration range of 10⁻⁸ M to 10⁻⁷ M [1].

Pharmacology Neuroscience Opioid Receptor Functional Assay

Metenkefalin (CAS 82362-17-2) vs. Morphine: Differential Enhancement of Morphine-Induced Analgesia In Vivo

In a cross-study comparable analysis, Met-enkephalin and Leu-enkephalin exhibit a clear functional divergence in their interaction with morphine. Intraperitoneal administration of Met-enkephalin (20 mg/kg) does not potentiate a sub-analgesic dose of morphine, whereas Leu-enkephalin at the same dose (20 mg/kg, i.p.) significantly enhances morphine's analgesic effect, increasing the response rate from 20% to 50-60% in tested animals [1].

Analgesia Pain Management In Vivo Pharmacology Opioid Synergy

Metenkefalin (CAS 82362-17-2) Receptor Binding Profile: High Affinity for μ and δ Opioid Receptors

Metenkefalin exhibits high binding affinity for both μ-opioid (μOR) and δ-opioid (δOR) receptors. Quantitatively, its affinity is reported as Ki = 0.65 nM for one of these receptors (the specific subtype is not specified in the aggregated data, but this value is characteristic of high-affinity binding for either μOR or δOR) and Ki = 1.0 µM for the other, demonstrating a significant, approximately 1,500-fold difference in affinity between the two receptor subtypes [1]. This dual high-affinity profile is a key distinguishing feature from more selective synthetic agonists or from the structurally related Leu-enkephalin, which has been shown to have a relative preference for the δ-opioid receptor [2].

Receptor Binding Pharmacodynamics Opioid Receptor Selectivity Profile

Metenkefalin (CAS 82362-17-2) Induces Unique μ-δ Opioid Receptor Co-Internalization Not Seen with β-Endorphin

Metenkefalin exhibits a unique signaling property not shared by other endogenous opioid peptides like β-endorphin: it drives the co-internalization of μ-δ opioid receptor heteromers. This ligand-selective trafficking event is dependent on the active conformation of both receptors and leads to sorting to the lysosomal compartment [1]. In contrast, the related peptide β-endorphin, which also activates μOR and δOR, does not induce this specific co-internalization process [1].

Receptor Trafficking Cellular Signaling Opioid Receptor Heteromerization

Primary Application Scenarios for Metenkefalin (CAS 82362-17-2) Based on Verified Evidence


Validating Opioid Receptor Pharmacology in Functional Tissue Assays

For laboratories conducting routine functional assays (e.g., mouse vas deferens or guinea pig ileum) to characterize novel opioid ligands or study opioid receptor mechanisms, Metenkefalin is the preferred reference agonist due to its well-defined, quantitative potency profile relative to Leu-enkephalin [1]. Its 1.4-fold higher activity in the MVD assay provides a consistent benchmark, ensuring assay sensitivity and reproducibility that might be compromised by the use of a weaker comparator.

Investigating Mu-Delta Opioid Receptor Heteromerization and Trafficking

This application is specifically driven by Metenkefalin's unique ability to induce μ-δ receptor co-internalization, a property not shared by other endogenous opioid peptides like β-endorphin [2]. Research focused on receptor heteromer biology, intracellular trafficking, and the development of biased ligands requires Metenkefalin as a critical tool compound to dissect these specific signaling pathways. Use of another agonist would fail to trigger this particular cellular response.

Studying the Opioid Growth Factor (OGF) - OGF Receptor (OGFr) Axis in Oncology

Metenkefalin, as the endogenous OGF, is the definitive ligand for the OGFr. This receptor-ligand system is tonically active and regulates cell proliferation by upregulating cyclin-dependent kinase inhibitors p16 and p21 [3]. This application scenario is exclusive to Metenkefalin because the OGFr is structurally and functionally distinct from classical opioid receptors (μ, δ, κ) and is not activated by other enkephalins in the same manner [3]. Research on cancer cell growth inhibition and tissue regeneration requires Metenkefalin as the specific, native agonist.

Immunomodulation and Neuroinflammation Research

The ongoing clinical investigation of a Metenkefalin/tridecactide combination (EK-12/Enkorten) for multiple sclerosis and other inflammatory conditions supports its use as an immunomodulatory agent [4]. Preclinical research into its mechanism as a leukocyte stimulant and Th1 cell modulator is directly tied to this compound. Using an alternative peptide would lack the clinical translation path and specific immune-cell targeting profile demonstrated for this formulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metenkefalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.